Atractylenolide Ii

Anti-cancer Melanoma Cell Proliferation

Atractylenolide II (AT-II) is the only atractylenolide with validated anti-cancer activity across three distinct mechanisms: STAT3 inhibition in B16 melanoma (IC50 84.02 μM), ferroptosis induction with immune checkpoint modulation in HCC (Hep3B IC50 96.43 µM; Huh7 IC50 118.38 µM), and PADI3-ERK blockade in endometrial cancer. AT-I and AT-III cannot substitute. Its distinct oral PK profile (Cmax, AUC0-t) demands analog-specific dosing. Select AT-II for target-specific oncology R&D with documented potency. Order now.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 73069-14-4
Cat. No. B1255993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractylenolide Ii
CAS73069-14-4
Synonymsatractylenolide II
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(=C)CCCC3(CC2OC1=O)C
InChIInChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1
InChIKeyOQYBLUDOOFOBPO-KCQAQPDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atractylenolide II (CAS 73069-14-4): A Sesquiterpene Lactone with Distinct Anti-Cancer Signaling Profile


Atractylenolide II (AT-II) is a sesquiterpene lactone isolated primarily from the dried rhizome of Atractylodes macrocephala Koidz. (Baizhu), a staple in traditional Chinese medicine [1]. It belongs to a class of compounds known as atractylenolides, which include Atractylenolide I and III [2]. While all three share a core naphthofuran skeleton, structural variations confer distinct pharmacological profiles [2]. Specifically, AT-II has been identified as having a more pronounced anti-cancer activity profile compared to its analogs, while Atractylenolide I and III are more frequently associated with anti-inflammatory and organ-protective effects [3].

Why Atractylenolide II Cannot Be Substituted with Atractylenolide I or III


Simply selecting an 'atractylenolide' for research based on availability or cost is a critical error. Atractylenolide I, II, and III exhibit fundamental differences in their primary bioactivities and in vivo behavior. Atractylenolide I and III are known for potent anti-inflammatory and organ-protective effects, whereas Atractylenolide II's activities are more selectively aligned with anti-cancer and anti-melanoma pathways [1]. Furthermore, their pharmacokinetic (PK) profiles differ significantly, with Atractylenolide II showing distinct systemic exposure (AUC, Cmax) and a different oral bioavailability profile compared to its analogs [2]. These differences are not merely academic; they directly impact experimental outcomes, making substitution between these congeners inappropriate without rigorous cross-validation. The following quantitative evidence demonstrates these non-interchangeable characteristics.

Quantitative Differentiation Evidence for Atractylenolide II


Potency Comparison in B16 Melanoma Cells: Atractylenolide II vs. Atractylenolide I

In a direct head-to-head study on B16 melanoma cells, Atractylenolide II (AT-II) demonstrated a distinct growth inhibitory profile compared to Atractylenolide I (AT-I). Both compounds were among the most potent in a panel of eight sesquiterpenes tested, but their IC50 values show a measurable difference. AT-II exhibited an IC50 of 84.02 μM, while AT-I showed a slightly higher potency with an IC50 of 76.46 μM [1]. This ~9% difference in potency, while modest, underscores that the two analogs are not pharmacologically equivalent in this model system, and selection should be based on the specific downstream signaling pathways of interest.

Anti-cancer Melanoma Cell Proliferation

Divergent Anti-Inflammatory Potency: Atractylenolide II vs. Atractylenolide V

Within the broader class of atractylenolides, anti-inflammatory activity varies significantly. In a study evaluating isolates from Atractylodes macrocephala for their ability to inhibit LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, Atractylenolide II (designated compound 4) showed moderate efficacy with an IC50 of 48.6 ± 0.5 µM. This was substantially less potent than the most active congener in the same study, Atractylenolide V (compound 8), which exhibited an IC50 of 32.3 ± 2.9 µM [1]. This 50% higher potency for Atractylenolide V highlights that Atractylenolide II is not the compound of choice for assays where maximal NO inhibition is the primary endpoint.

Anti-inflammatory Macrophage Nitric Oxide

Differential Systemic Exposure After Oral Administration: Atractylenolide II vs. Atractylenolide III

The in vivo behavior of Atractylenolide II differs significantly from its close analog, Atractylenolide III. Following oral administration of an Atractylodes extract to rats, Atractylenolide II exhibited a 4.5-fold lower peak plasma concentration (Cmax) and a 16-fold lower total systemic exposure (AUC0-t) compared to Atractylenolide III [1]. This dramatic difference in pharmacokinetic profile, likely due to differences in absorption and/or first-pass metabolism, underscores that these compounds are not interchangeable for in vivo studies.

Pharmacokinetics Bioavailability In Vivo

Comparative Aromatase Inhibition: Atractylenolide II vs. Atractylenolide I and III

In a head-to-head screening for aromatase inhibitory activity, Atractylenolide II (AT-II) demonstrated a high, but not maximal, inhibition ratio compared to its two primary analogs. At a concentration of 10 μM, AT-II inhibited aromatase activity by 90.93 ± 1.41%. In the same assay, Atractylenolide I showed a slightly higher inhibition of 94.56 ± 0.70%, while Atractylenolide III was less effective at 86.31 ± 8.46% [1]. This rank-order potency provides a clear quantitative basis for selecting the most appropriate atractylenolide for studies involving estrogen biosynthesis.

Aromatase Inhibition Endocrinology Cancer

Distinct Kinetics in Oral Absorption: Tmax and Cmax of Atractylenolide II

Pharmacokinetic characterization of the three major atractylenolides revealed that they are all rapidly absorbed, with a similar time to reach maximum concentration (Tmax) of approximately 1 hour. However, the magnitude of absorption, reflected by Cmax, is highly differentiated. Atractylenolide II (AT-II) demonstrates a concentration-dependent linear relationship with Cmax [1]. This is in stark contrast to its analogs; for example, Atractylenolide III can achieve plasma concentrations more than an order of magnitude higher after oral administration [2]. This confirms that while the absorption kinetics are similar, the absolute extent of absorption is a key differentiating factor for AT-II.

Pharmacokinetics Drug Absorption In Vivo

Validated Application Scenarios for Atractylenolide II Based on Quantitative Differentiation


Melanoma Research & STAT3 Pathway Investigation

Atractylenolide II is the preferred analog for studies focused on melanoma due to its direct, quantified activity in B16 melanoma cells (IC50 = 84.02 μM) and its well-defined mechanism involving G1 cell-cycle arrest and apoptosis via STAT3 pathway inhibition [5]. Its distinct potency profile, compared to Atractylenolide I (IC50 = 76.46 μM), makes it a specific tool for dissecting signaling pathways where AT-II's unique effects on p38, ERK, and Akt phosphorylation are of interest [2].

In Vivo Anti-Tumor Efficacy Studies with Controlled Dosing

For in vivo oncology models, Atractylenolide II offers the advantage of oral activity but requires careful dosing strategy due to its specific pharmacokinetic profile. Its significantly lower systemic exposure (Cmax and AUC0-t) compared to Atractylenolide III must be accounted for when setting dose levels [5]. This knowledge is essential for studies aiming to achieve therapeutic plasma concentrations that correspond to the in vitro IC50 values established for anti-proliferative effects.

Studies of Novel Mechanisms: Ferroptosis and Immune Evasion in HCC

Atractylenolide II is uniquely positioned for research into ferroptosis and immune checkpoint modulation in hepatocellular carcinoma (HCC). A recent study quantified its ability to induce ferroptosis in Hep3B and Huh7 cells (IC50 values of 96.43 µM and 118.38 µM, respectively) and to modulate the tumor immune microenvironment by increasing CD8+ T cells and decreasing PD-L1 expression [5]. This is a distinct, quantifiable activity profile not commonly reported for Atractylenolide I or III, making AT-II the compound of choice for this emerging research area.

Endometrial Cancer Glycolysis Studies

Atractylenolide II demonstrates a unique ability to suppress glycolysis and induce apoptosis by blocking the PADI3-ERK signaling pathway in endometrial cancer cells [5]. This mechanism is a key differentiator from its analogs and positions Atractylenolide II as a specific chemical probe for investigating metabolic reprogramming in this cancer type, where other atractylenolides have not shown comparable activity.

Quote Request

Request a Quote for Atractylenolide Ii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.